1,9-Octadecanediol, (R)-
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Overview
Description
1,9-Octadecanediol, ®- is a chiral diol with the molecular formula C18H38O2 It is a long-chain aliphatic diol, which means it has two hydroxyl groups (-OH) attached to a long carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,9-Octadecanediol, ®- can be synthesized through several methods. One common approach involves the reduction of oleic acid derivatives. The process typically includes the following steps:
Epoxidation: Oleic acid is converted to its epoxide form using a peracid.
Ring-Opening: The epoxide is then subjected to ring-opening reactions using suitable nucleophiles.
Reduction: The resulting intermediate is reduced to yield 1,9-Octadecanediol, ®-.
Industrial Production Methods
Industrial production of 1,9-Octadecanediol, ®- often involves the use of renewable resources such as palm oil. The oleic acid derived from palm oil undergoes similar synthetic steps as mentioned above, ensuring a sustainable and cost-effective production process .
Chemical Reactions Analysis
Types of Reactions
1,9-Octadecanediol, ®- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting hydroxyl groups to chlorides, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes .
Scientific Research Applications
1,9-Octadecanediol, ®- has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyurethanes and polyesters, contributing to the development of biodegradable polymers.
Pharmaceuticals: The compound’s chiral nature makes it valuable in the synthesis of enantiomerically pure drugs.
Materials Science: It is used in the production of surfactants and emulsifiers, which are essential in various industrial processes
Mechanism of Action
The mechanism of action of 1,9-Octadecanediol, ®- is primarily related to its ability to interact with other molecules through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds, which play a crucial role in the compound’s reactivity and functionality. The molecular targets and pathways involved depend on the specific application, such as its role in polymerization reactions or as a chiral building block in pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
1,2-Octadecanediol: Another long-chain diol with hydroxyl groups at different positions.
1,18-Octadecanediol: A diol with hydroxyl groups at the terminal positions of the carbon chain.
Uniqueness
1,9-Octadecanediol, ®- is unique due to its specific hydroxyl group positioning and chiral nature. This configuration allows for distinct reactivity and applications compared to other similar compounds. For instance, its chiral center makes it particularly valuable in the synthesis of enantiomerically pure substances .
Properties
CAS No. |
173029-06-6 |
---|---|
Molecular Formula |
C18H38O2 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
(9R)-octadecane-1,9-diol |
InChI |
InChI=1S/C18H38O2/c1-2-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19/h18-20H,2-17H2,1H3/t18-/m1/s1 |
InChI Key |
GUQPPNZGDSQJGT-GOSISDBHSA-N |
Isomeric SMILES |
CCCCCCCCC[C@H](CCCCCCCCO)O |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCCO)O |
Origin of Product |
United States |
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